molecular formula C18H19N5O5S B2550403 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 946281-47-6

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Numéro de catalogue: B2550403
Numéro CAS: 946281-47-6
Poids moléculaire: 417.44
Clé InChI: PIXKQKJQLWOQEU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C18H19N5O5S and its molecular weight is 417.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Anti-Tubercular Activity

  • A study by Dighe et al. (2012) focused on synthesizing compounds with similar structures, evaluating their anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed potential as therapeutic agents for tuberculosis (Dighe et al., 2012).

Anticancer and Anti-Inflammatory Agents

  • Research by Gangapuram & Redda (2009) involved synthesizing novel derivatives with structures akin to the compound . These derivatives were evaluated as anti-inflammatory and anti-cancer agents, indicating their therapeutic potential in these areas (Gangapuram & Redda, 2009).

Synthesis of Complexes for Chemical Analysis

  • A study by Adhami et al. (2012) described the synthesis of a related compound and its complexes with Ni and Pd ions. These complexes were analyzed using various techniques, contributing to chemical and pharmaceutical research (Adhami et al., 2012).

Environmental Impact of Antibiotics

  • Nödler et al. (2012) studied the transformation products of sulfamethoxazole, a related compound, under denitrifying conditions. This research is crucial in understanding the environmental impact of antibiotic contamination in water (Nödler et al., 2012).

Antimalarial Sulfonamides Against COVID-19

  • Fahim & Ismael (2021) explored the reactivity and antimalarial activity of sulfonamide derivatives. Their research also evaluated the compounds' potential as COVID-19 drugs, demonstrating the versatility of these compounds in addressing various health crises (Fahim & Ismael, 2021).

Corrosion Inhibition Properties

  • A study by Ammal et al. (2018) focused on the corrosion inhibition properties of derivatives for mild steel in acidic environments, highlighting the compound's potential in industrial applications (Ammal et al., 2018).

Cardiac Electrophysiological Activity

  • Morgan et al. (1990) synthesized derivatives to evaluate their cardiac electrophysiological activity. These compounds demonstrated potential as class III antiarrhythmic agents (Morgan et al., 1990).

5-HT(1B/1D) Antagonists in Pharmacology

  • Liao et al. (2000) synthesized and evaluated analogues as potent and selective 5-HT(1B/1D) antagonists, showing applications in neuropharmacology (Liao et al., 2000).

Mécanisme D'action

This compound acts as a small-molecule inhibitor targeting the PD-1/PD-L1 immune checkpoint . It inhibits the PD-1/PD-L1 protein–protein interactions, which are crucial for the immune response .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Orientations Futures

This compound, particularly compound II-12, was found to be a promising anti-PD-1/PD-L1 inhibitor with the IC50 value of 23.0 nM . This provides valuable information for future drug development .

Propriétés

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5S/c1-12-7-10-23(11-8-12)29(25,26)14-4-2-13(3-5-14)16(24)20-18-22-21-17(27-18)15-6-9-19-28-15/h2-6,9,12H,7-8,10-11H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXKQKJQLWOQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.